molecular formula C7H8FNO B1527001 2-(3-Fluoropyridin-2-YL)ethan-1-OL CAS No. 1000549-37-0

2-(3-Fluoropyridin-2-YL)ethan-1-OL

Cat. No.: B1527001
CAS No.: 1000549-37-0
M. Wt: 141.14 g/mol
InChI Key: WARUSRKZDZSIBO-UHFFFAOYSA-N
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Description

“2-(3-Fluoropyridin-2-YL)ethan-1-OL” is a chemical compound with the CAS Number: 1000549-37-0 . It has a molecular weight of 141.15 and its IUPAC name is 2-(3-fluoro-2-pyridinyl)ethanol . It is a light-yellow liquid .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H8FNO . The InChI code is 1S/C7H8FNO/c8-6-2-1-4-9-7(6)3-5-10/h1-2,4,10H,3,5H2 .


Physical and Chemical Properties Analysis

“this compound” is a light-yellow liquid . It should be stored at room temperature .

Scientific Research Applications

Transition Metal-Free Synthesis of Heterocycles

The study by Almendros et al. (2018) discusses a transition metal-free approach for synthesizing bis[(trifluoromethyl)sulfonyl]ethyl-decorated heterocycles. This methodology utilizes a latent Tf2CCH2 source for C–H bis[(trifluoromethyl)sulfonyl]ethylation reactions in a variety of heterocyclic systems, showcasing the potential for late-stage structural modifications of known pharmaceuticals and the development of water-soluble fluorescent dyes (Almendros et al., 2018).

Olefination of Aldehydes and Ketones

Charrier et al. (2008) reported that 2-fluoropyridyl derivatives of allylic alcohols react with xanthates in the presence of lauroyl peroxide to give alkenes, often with high stereoselectivity. This process is a synthetic equivalent of the classical Wittig and related olefination reactions, offering a novel pathway for the synthesis of complex organic molecules (Charrier et al., 2008).

Molecular Orbital Study on Internal Rotation

A molecular orbital study by Gordon (1969) on the barriers to internal rotation in molecules highlights the significance of nonbonded interactions across axial bonds. This research provides fundamental insights into the electronic structure of molecules, which is crucial for understanding the reactivity and properties of fluoropyridine derivatives (Gordon, 1969).

Regioselective Metallation in Pyridinique Series

Güngör et al. (1981) demonstrated that lithium diisopropylamide reacts with 2-fluoropyridine at low temperatures with excellent regioselectivity and without side reactions. This leads to the formation of fluorinated alcohols, which are selectively oxidized, showcasing a method for the synthesis of 3-oxoalkyl- or 3-aroyl-2-aminopyridines (Güngör et al., 1981).

Electrophilic Fluorinating Agents from Nitrogen Heterocycles

Research by Banks et al. (1997) on electrophilic fluorinating agents derived from nitrogen heterocycles provides a basis for the selective fluorination of substrates. This work is instrumental in developing methodologies for introducing fluorine atoms into organic molecules, a key step in the synthesis of many pharmaceuticals and agrochemicals (Banks et al., 1997).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, and H319 . Precautionary measures include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

Properties

IUPAC Name

2-(3-fluoropyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c8-6-2-1-4-9-7(6)3-5-10/h1-2,4,10H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARUSRKZDZSIBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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